

Application Note: Optimized In Vivo Protocols for RO27-3225 in Mouse Models

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Compound of Interest

Compound Name: RO273225

Cat. No.: B1193567

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Abstract & Core Directive

This guide provides a standardized framework for the utilization of RO27-3225, a potent and selective Melanocortin-4 Receptor (MC4R) agonist, in murine models.^[1] Unlike generic protocols, this document distinguishes between two distinct dosage paradigms: High-Dose Metabolic Regulation (for appetite suppression and hypothalamic targeting) and Low-Dose Neuroprotection/Anti-Inflammation (for stroke, injury, and peripheral inflammation).^[1] Success with RO27-3225 requires strict adherence to fresh formulation and indication-specific dosing to navigate its pharmacokinetic profile and blood-brain barrier (BBB) permeability.^[1]

Compound Profile & Preparation^{[1][2][3]}

Chemical Identity^{[1][2]}

- Name: RO27-3225 (also known as RO-27-3225)^{[1][2][3][4]}
- Target: Melanocortin-4 Receptor (MC4R) Agonist (
)^[1]

- Selectivity: High selectivity for MC4R over MC3R (~30-fold) and MC5R; partial activity at MC1R.[1]
- Molecular Weight: ~782.9 g/mol (free base); often supplied as Trifluoroacetate (TFA) salt.[1]
- Solubility: Soluble in water/saline (>10 mg/mL).[1]

Formulation Protocol

RO27-3225 is a peptide-mimetic and is prone to degradation in solution.[1] Always prepare fresh.

- Stock Solution (Optional for long-term storage):
 - Dissolve powder in 100% DMSO to a concentration of 10–50 mg/mL.
 - Aliquot into single-use vials (e.g., 10 µL) and store at -20°C or -80°C.
 - Note: Avoid repeated freeze-thaw cycles.[1]
- Working Solution (Immediate Use):
 - Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).[1]
 - Method: Dilute the Stock Solution (or dissolve powder directly) into the Vehicle.[2]
 - Target Concentration:
 - Metabolic Studies: 1.0 mg/mL (for 200 µL injection volume).[1]
 - Neuroprotection Studies: 0.02 mg/mL (for 10 mL/kg dosing volume).[1]
 - Stability: Use within 24 hours. Keep on ice during the experiment.

Dosage Guidelines & Experimental Design

CRITICAL INSIGHT: The dosage of RO27-3225 is bimodal. The dose required to suppress food intake (centrally mediated behavior) is approximately 40-50 times higher than the dose required for neuroprotection or anti-inflammatory effects.[1] This discrepancy is likely due to the

gradient required to drive sufficient compound across the BBB to saturate hypothalamic nuclei versus the lower concentrations needed for signal transduction in inflamed tissues or more accessible CNS regions.

Table 1: Indication-Specific Dosage Matrix

Application	Route	Dosage	Frequency	Target Mechanism
Metabolic Regulation(Anorexia/Weight Loss)	IP	8–10 mg/kg (~200 µg/mouse)	Single dose (start of dark cycle)	Hypothalamic MC4R activation (PVN/LHA)
Neuroprotection(ICH, Stroke, TBI)	IP	180 µg/kg(0.18 mg/kg)	1h post-injury; optionally bid daily	Inhibition of NLRP1 inflammasome; ASK1/JNK suppression
Anti-Shock(Hemorrhagic Shock)	IV	~40–50 µg/kg(54 nmol/kg)	Bolus post-shock	Sympathetic modulation; organ perfusion maintenance
Arthritis/Muscle Atrophy	IP	180 µg/kg	Twice daily (BID)	Peripheral/Central anti-inflammatory signaling

Detailed Experimental Protocols

Protocol A: Assessment of Anorexigenic Efficacy (Food Intake)

- Objective: Validate MC4R-mediated appetite suppression in db/db or WT mice.
- Animals: C57BL/6J or db/db mice (age 8-12 weeks), single-housed for 3 days prior to study.
- Step-by-Step:

- Habituation: Handle mice daily and inject with saline (IP) for 2 days prior to drug day to reduce stress-induced anorexia.[1]
- Fasting: Remove food 2 hours before the onset of the dark cycle.
- Dosing: At the onset of the dark cycle (Time 0), administer RO27-3225 (200 μ g/mouse , IP) or Vehicle (Saline).[1][5]
- Measurement: Return pre-weighed food pellets immediately.
- Data Collection: Weigh remaining food at 1h, 2h, 4h, and 24h post-injection.
- Expected Result: >50% reduction in food intake within the first 4 hours compared to vehicle.

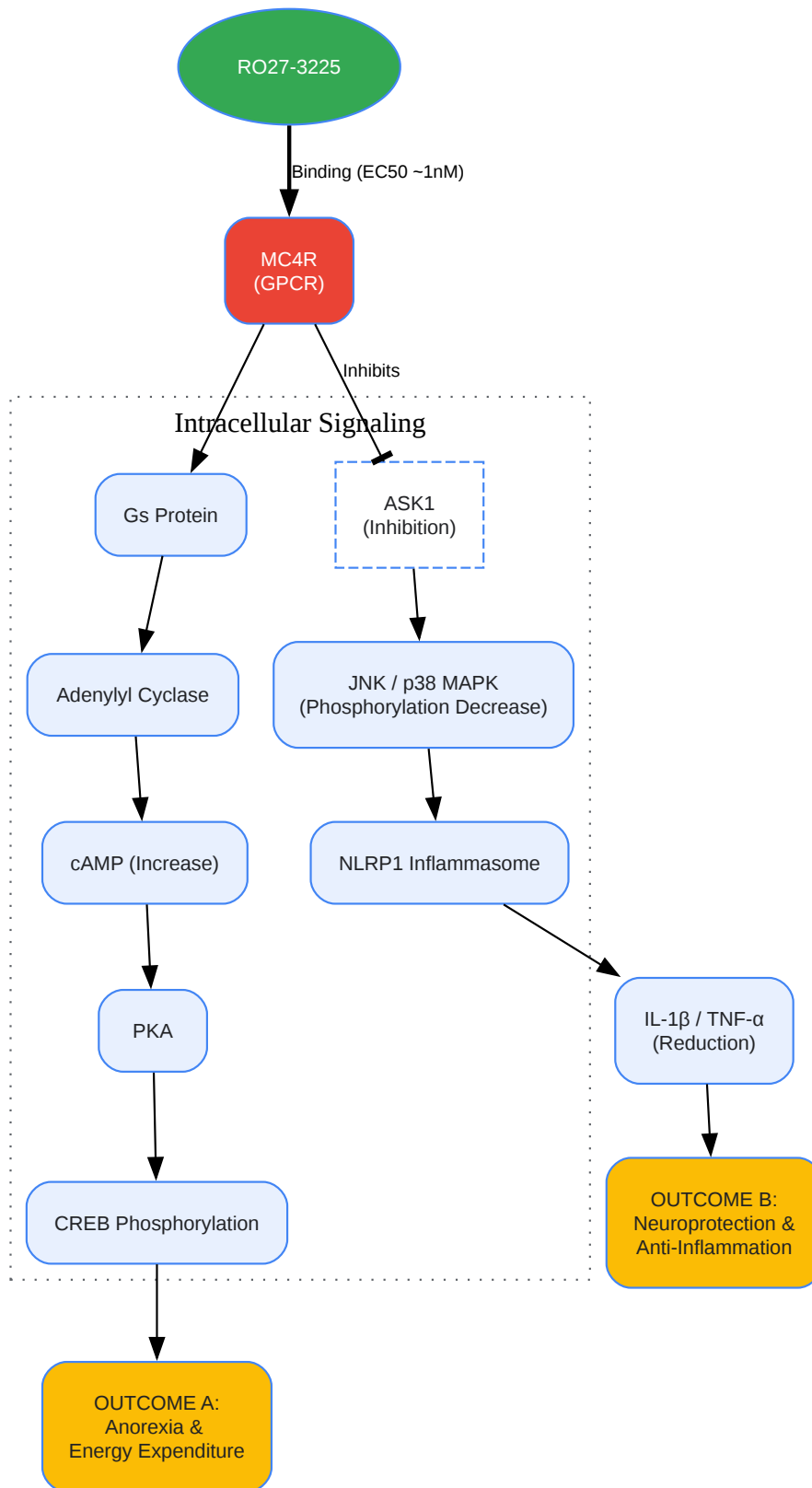
Protocol B: Neuroprotection in Intracerebral Hemorrhage (ICH)

- Objective: Reduce brain edema and neurological deficit.
- Animals: Male CD1 or C57BL/6 mice.
- Step-by-Step:
 - Induction: Induce ICH (e.g., via collagenase injection into striatum).[1]
 - Dosing: Administer RO27-3225 (180 μ g/kg, IP) exactly 1 hour after induction.
 - Maintenance (Optional): Repeat dose every 12 hours for 3 days for long-term studies.
 - Readout:
 - 24h: Neurological scoring (Garcia score).[1][6]
 - 72h: Brain water content (wet/dry weight ratio).[1]
 - Expected Result: Significant reduction in brain water content and improved motor function scores.

Mechanistic Visualization

Figure 1: RO27-3225 Signaling Pathways

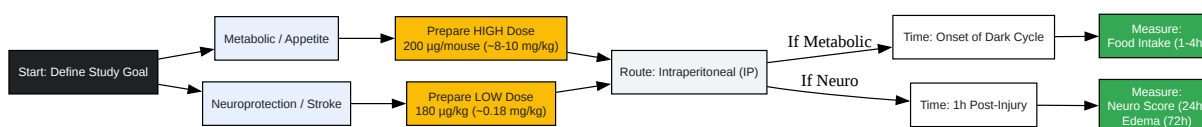
This diagram illustrates the dual pathways: the canonical Gs-cAMP pathway driving metabolic effects and the MAPK inhibition pathway driving neuroprotection.[1]



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Caption: RO27-3225 activates MC4R to drive metabolic changes via cAMP/PKA and neuroprotection via ASK1/JNK inhibition.[1]

Figure 2: Experimental Workflow Decision Tree



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Caption: Decision matrix for selecting the appropriate RO27-3225 dosage and timing based on experimental endpoints.

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